molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No.: B066673
CAS No.: 166524-68-1
M. Wt: 214.22 g/mol
InChI Key: CEDLKUWEKFRXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H7FN4OS and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

166524-68-1

Molecular Formula

C7H7FN4OS

Molecular Weight

214.22 g/mol

IUPAC Name

5-ethoxy-7-fluoro-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione

InChI

InChI=1S/C7H7FN4OS/c1-2-13-6-9-4(8)3-5-10-11-7(14)12(5)6/h3H,2H2,1H3,(H,11,14)

InChI Key

CEDLKUWEKFRXRC-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NNC(=S)N21)F

Canonical SMILES

CCOC1=NC(=CC2=NNC(=S)N21)F

Synonyms

1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione,5-ethoxy-7-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing approximately 5.2 g (30 mmol) of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine in a solvent composed of 50 mL of acetonitrile and 15 mL of water was prepared and to this was added 6.4 mL (107 mmol) of carbon disulfide at ambient temperature with stirring. The heterogeneous white mixture became a pale yellow solution after about 10 min and then 3.8 mL of 30 percent aqueous hydrogen peroxide (37 mmol) and 3.2 mL of water were added over a 30-min period with stirring and cooling to hold the temperature at about 25° C. The mixture was allowed to react another 10 min and then 3.22 g (32 mmol) of triethylamine was added and the resulting mixture filtered to remove sulfur. The filtrate was acidified with 10 mL of 3.75N hydrochloric acid (38 mmol). The resulting mixture was filtered to recover the precipitate that formed. This was washed with water and dried to obtain 4.4 g (66 percent of theory) of the title compound of 97 percent purity as a light beige solid melting at 170° C. Considerable product remained in the filtrate.
Quantity
5.2 g
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reactant
Reaction Step One
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6.4 mL
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reactant
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3.8 mL
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reactant
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3.2 mL
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solvent
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3.22 g
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reactant
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10 mL
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reactant
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15 mL
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solvent
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50 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 1.74 g (10 mmol) sample of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine was dissolved in 20 mL of absolute ethanol and 2.84 g (37 mmol) of carbon disulfide and 3.20 g (10 mmol) of 21 percent by weight sodium ethoxide were added. The mixture was heated at reflux with stirring for 3 hours and then was cooled by adding 20 mL of ice water. The mixture was then acidified to a pH of about 2 by adding 2 mL of 6.25N hydrochloric acid diluted to 8 mL with water. The yellow precipitate that formed was recovered by filtration, washed with water, and dried to obtain 0.85 g (40 percent of theory) of 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione. The proton and carbon NMR spectra of this material were consistent with its assigned structure.
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0 (± 1) mol
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reactant
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20 mL
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solvent
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2.84 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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ice water
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20 mL
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reactant
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2 mL
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reactant
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0 (± 1) mol
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